2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide
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Overview
Description
2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a tetrahydroisoquinoline core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a benzylamine with an aldehyde.
Oxidation: The resulting tetrahydroisoquinoline is then oxidized to introduce the oxo group.
Acylation: The oxo-tetrahydroisoquinoline is acylated with p-tolyl acetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions may convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxy-tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(phenyl)acetamide
- 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide
Uniqueness
The presence of the p-tolyl group in 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide may confer unique properties such as increased lipophilicity, which can affect its biological activity and pharmacokinetics compared to similar compounds.
Properties
IUPAC Name |
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-10-12-20(13-11-18)26-24(28)17-30-23-9-5-8-22-21(23)14-15-27(25(22)29)16-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHFXGKNBWXFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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